molecular formula C23H28N2O2 B6056101 1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide

1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide

Cat. No. B6056101
M. Wt: 364.5 g/mol
InChI Key: OGCSYCJABBUENG-UHFFFAOYSA-N
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Description

1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide, also known as JNJ-38431055, is a small molecule antagonist of the orexin-2 receptor. This compound was first synthesized by Janssen Pharmaceutica in 2010 and has since been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

The orexin-2 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the orexin-2 receptor by the endogenous ligand orexin leads to increased wakefulness and arousal. 1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide acts as an antagonist of the orexin-2 receptor, blocking the effects of orexin and leading to decreased wakefulness and increased sleep.
Biochemical and Physiological Effects:
1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, the compound has been shown to decrease wakefulness and increase sleep. 1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has also been shown to decrease the reinforcing effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

One advantage of 1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide is its high selectivity for the orexin-2 receptor. This allows for more precise manipulation of the orexin system in animal studies. One limitation of the compound is its relatively short half-life, which may limit its usefulness in some experimental paradigms.

Future Directions

Future research on 1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide may focus on its potential therapeutic applications. The compound has shown promise as a treatment for addiction and may also have potential as a treatment for sleep disorders. Further studies may also explore the effects of 1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide on other physiological systems, such as the immune system. Finally, the development of longer-acting analogs of 1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide may increase its usefulness in both animal studies and potential clinical applications.

Synthesis Methods

The synthesis of 1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide involves several steps. The first step is the preparation of the intermediate 4-biphenylyl-3-methoxypropionitrile, which is then reacted with cyclobutylmagnesium bromide to form the corresponding alcohol. This alcohol is then converted to the piperidinecarboxamide by reaction with piperidine and 1,1'-carbonyldiimidazole.

Scientific Research Applications

1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to be a potent and selective antagonist of the orexin-2 receptor, which is involved in the regulation of sleep and wakefulness.

properties

IUPAC Name

1-cyclobutyl-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-27-22-9-2-5-18(15-22)17-10-12-20(13-11-17)24-23(26)19-6-4-14-25(16-19)21-7-3-8-21/h2,5,9-13,15,19,21H,3-4,6-8,14,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCSYCJABBUENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)C3CCCN(C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclobutyl-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide

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